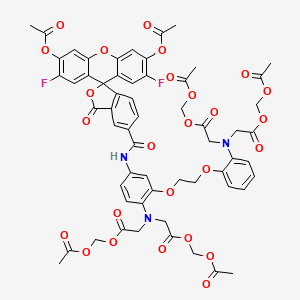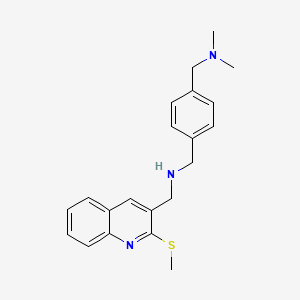
ATP Synthesis-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATP Synthesis-IN-1 is a compound that plays a crucial role in the synthesis of adenosine triphosphate (ATP), which is the primary energy carrier in cells. ATP is essential for various cellular processes, including metabolism, transport, and signaling. This compound is particularly significant in the study of bioenergetics and cellular respiration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ATP Synthesis-IN-1 can be synthesized through a multi-step chemical process. The synthesis typically involves the use of adenosine and inorganic polyphosphate as key substrates. The reaction is catalyzed by enzymes such as adenosine kinase and polyphosphate kinases. The reaction conditions include a pH range of 4.0 to 9.0 and a temperature of 45°C .
Industrial Production Methods
Industrial production of this compound involves the use of living yeast cells. The yeast cells are cultured in bioreactors, where they produce ATP through cellular respiration. The ATP is then extracted and purified for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
ATP Synthesis-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the transfer of electrons from this compound to an oxidizing agent.
Reduction: Involves the gain of electrons by this compound from a reducing agent.
Substitution: Involves the replacement of a functional group in this compound with another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
The reactions typically occur under mild conditions, including ambient temperature and neutral pH .
Major Products
The major products formed from the reactions of this compound include adenosine diphosphate (ADP) and inorganic phosphate (Pi). These products are essential for the regeneration of ATP in cellular processes .
Applications De Recherche Scientifique
ATP Synthesis-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of ATP synthesis and hydrolysis.
Biology: Used to investigate the role of ATP in cellular processes such as metabolism, transport, and signaling.
Medicine: Used in the development of drugs targeting ATP synthesis pathways for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Used in the production of biofuels and other biotechnological applications.
Mécanisme D'action
ATP Synthesis-IN-1 exerts its effects by facilitating the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi). The compound acts as a catalyst, enhancing the efficiency of the ATP synthase enzyme. The molecular targets of this compound include the F1 and F0 subunits of the ATP synthase enzyme. The compound promotes the rotation of the central stalk of the enzyme, which drives the synthesis of ATP .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ATP Synthesis-IN-1 include:
Adenosine triphosphate (ATP): The primary energy carrier in cells.
Adenosine diphosphate (ADP): A precursor to ATP.
Inorganic phosphate (Pi): A key component in the synthesis of ATP.
Uniqueness
This compound is unique in its ability to enhance the efficiency of the ATP synthase enzyme. Unlike other compounds, this compound specifically targets the F1 and F0 subunits of the enzyme, promoting the rotation of the central stalk and driving the synthesis of ATP. This makes this compound a valuable tool in the study of bioenergetics and cellular respiration .
Propriétés
Formule moléculaire |
C21H25N3S |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
1-[4-[(dimethylamino)methyl]phenyl]-N-[(2-methylsulfanylquinolin-3-yl)methyl]methanamine |
InChI |
InChI=1S/C21H25N3S/c1-24(2)15-17-10-8-16(9-11-17)13-22-14-19-12-18-6-4-5-7-20(18)23-21(19)25-3/h4-12,22H,13-15H2,1-3H3 |
Clé InChI |
DVUDEYVEBQKKMF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N=C2SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)




![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)

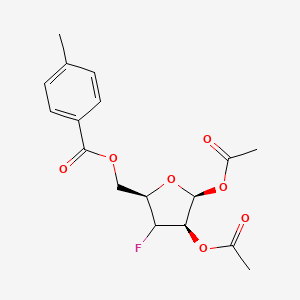

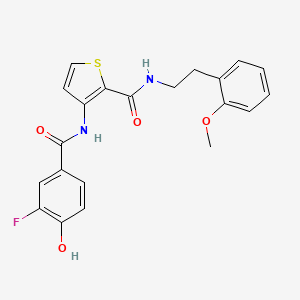
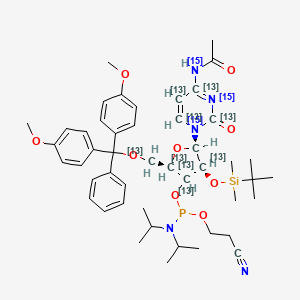

![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
